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Introduction
Tebideutorexant (also known as JNJ-61393215) is an investigational, orally active, selective

orexin-1 receptor (OX1R) antagonist that was under development by Janssen Pharmaceuticals

for the treatment of anxiety and depressive disorders.[1] The orexin system, comprised of

orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator

of arousal, wakefulness, and stress responses. Preclinical and early clinical evidence has

suggested that hyperactivity of the orexin system, particularly through the OX1R pathway, may

be implicated in the pathophysiology of anxiety and panic disorders.[2] This technical guide

provides a comprehensive overview of the investigational uses of tebideutorexant for anxiety

disorders, detailing its mechanism of action, preclinical and clinical findings, and associated

experimental protocols.

Mechanism of Action: Targeting the Orexin-1
Receptor
Tebideutorexant functions as a selective antagonist of the orexin-1 receptor (OX1R).[1] Orexin

neurons, located in the lateral hypothalamus, project to various brain regions associated with

anxiety and fear, such as the amygdala.[3] The binding of orexin-A to OX1R, a Gq-protein

coupled receptor, is thought to trigger a signaling cascade that contributes to heightened

arousal and anxiety-like states.[4][5]
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Upon activation by orexin-A, the OX1R stimulates Gq proteins, leading to the activation of

phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3

binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium

(Ca2+), while DAG activates protein kinase C (PKC).[5][6] This signaling pathway is believed to

contribute to the neuronal excitability observed in anxiety states. By selectively blocking the

OX1R, tebideutorexant aims to attenuate this signaling cascade and thereby reduce anxiety.
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Orexin-1 Receptor Signaling Pathway and Tebideutorexant's Point of Intervention.

Preclinical Investigations
Carbon Dioxide (CO2)-Induced Anxiety Model in Rats
Tebideutorexant has been evaluated in a preclinical rat model that utilizes carbon dioxide

(CO2) inhalation to induce panic-like behaviors, a translational model for panic and anxiety

disorders.[2]

Experimental Protocol:
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Subjects: Male Sprague-Dawley rats.

Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad

libitum.

Drug Administration: Tebideutorexant was administered orally at doses of 3, 10, and 30

mg/kg. A less active enantiomer, JNJ-63821238, was used as a negative control.

CO2 Challenge: Rats were exposed to a 20% CO2 concentration for a specified period.

Behavioral Assessment: The primary behavioral endpoint was social interaction time. A

reduction in social interaction is indicative of an anxiety-like state.

Physiological Monitoring: Cardiovascular parameters, including heart rate and blood

pressure, were monitored to assess autonomic responses to the CO2 challenge.

Key Findings:

Tebideutorexant demonstrated a dose-dependent attenuation of CO2-induced panic-like

behavior.[2] Specifically, the 10 mg/kg and 30 mg/kg doses significantly blocked the reduction

in social interaction time caused by the CO2 challenge.[2] Notably, tebideutorexant did not

significantly alter baseline locomotor activity or cardiovascular parameters, suggesting a

specific anxiolytic effect without sedative properties.[2]

Table 1: Preclinical Efficacy of Tebideutorexant in the Rat CO2-Induced Anxiety Model
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Treatment Group Dose (mg/kg)
Change in Social
Interaction Time
vs. Control

Statistical
Significance

Tebideutorexant 3 No significant change -

Tebideutorexant 10

Significant attenuation

of CO2-induced

reduction

p < 0.05

Tebideutorexant 30

Significant attenuation

of CO2-induced

reduction

p < 0.05

JNJ-63821238

(Control)
30 No significant change -

Data synthesized from preclinical studies.[2]

Clinical Development
Tebideutorexant has been investigated in Phase 1 and Phase 2a clinical trials.

Phase 1: Safety, Tolerability, and Pharmacokinetics in
Healthy Volunteers
A first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) study was

conducted to evaluate the safety, tolerability, and pharmacokinetics of tebideutorexant in
healthy male subjects.[2]

Experimental Protocol:

Study Design: Randomized, placebo-controlled, double-blind, single and multiple ascending

dose study.

Participants: Healthy male volunteers.

Dosage (SAD): Single oral doses ranging from 1 mg to 90 mg.[7][8]
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Pharmacokinetic Assessments: Plasma concentrations of tebideutorexant were measured

at various time points to determine key pharmacokinetic parameters including Cmax

(maximum concentration), Tmax (time to maximum concentration), and AUC (area under the

curve).[2]

Safety and Tolerability: Assessed through monitoring of adverse events, vital signs,

electrocardiograms (ECGs), and clinical laboratory tests.

Pharmacokinetic Profile:

Tebideutorexant was rapidly absorbed, with a median Tmax ranging from 1.0 to 2.25 hours.[7]

[8] The elimination half-life was estimated to be between 13.6 and 24.6 hours.[7][8] Exposure

(Cmax and AUC) increased in a dose-proportional manner up to 30 mg.[2]

Table 2: Single Ascending Dose Pharmacokinetics of Tebideutorexant in Healthy Male

Volunteers

Dose (mg) Cmax (ng/mL, mean ± SD) Tmax (h, median)

1 97.4 ± 10.1 1.00 - 1.50

30 2850 ± 701 1.00 - 1.50

45 - 2.25

60 - 2.25

90 4497 ± 664 2.25

Data from single ascending dose cohorts.[7]

Human CO2 Challenge Study:

Within the Phase 1 program, a study was conducted to assess the anxiolytic effects of

tebideutorexant using a 35% CO2 inhalation challenge in healthy volunteers.[2]

Experimental Protocol:

Participants: Healthy volunteers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b10832554?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7477545/
https://www.benchchem.com/product/b10832554?utm_src=pdf-body
https://scholarlypublications.universiteitleiden.nl/access/item%3A3720683/view
https://pubmed.ncbi.nlm.nih.gov/37165642/
https://scholarlypublications.universiteitleiden.nl/access/item%3A3720683/view
https://pubmed.ncbi.nlm.nih.gov/37165642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7477545/
https://www.benchchem.com/product/b10832554?utm_src=pdf-body
https://scholarlypublications.universiteitleiden.nl/access/item%3A3720683/view
https://www.benchchem.com/product/b10832554?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7477545/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: A 90 mg dose of tebideutorexant was administered.

Challenge: Participants underwent a 35% CO2 inhalation challenge to induce fear and

anxiety symptoms.

Outcome Measure: The primary outcome was the change in fear and anxiety symptoms.

Key Findings:

A 90 mg dose of tebideutorexant demonstrated a significant reduction in CO2-induced fear

and anxiety symptoms (p < 0.02), with an effect size comparable to that of alprazolam.[2] The

most frequently reported adverse events were mild somnolence and headache.[2]

Phase 2a: Adjunctive Treatment for Major Depressive
Disorder with Anxious Distress
A Phase 2a, double-blind, placebo-controlled, randomized study (NCT04080752) was

conducted to evaluate the efficacy, safety, and tolerability of tebideutorexant as an adjunctive

treatment for patients with Major Depressive Disorder (MDD) with anxious distress who had a

suboptimal response to standard antidepressants.[1]

Experimental Protocol:

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

Participants: Adults (18-64 years) with a primary diagnosis of MDD with anxious distress and

a suboptimal response to at least one standard antidepressant.

Treatment: Participants were randomized to receive either 135 mg of tebideutorexant or

placebo once daily for 6 weeks, in addition to their ongoing antidepressant treatment.

Primary Endpoint: Change from baseline to week 6 in the 17-item Hamilton Depression

Rating Scale (HDRS-17) total score.

Key Secondary Endpoint: Change from baseline to week 6 in the Hamilton Anxiety Rating

Scale (HAM-A) total score.
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Phase 2a Clinical Trial Workflow for Tebideutorexant in MDD with Anxious Distress.

Key Findings:

The study did not meet its primary or key secondary endpoints. There was no statistically

significant difference in the change from baseline to week 6 on the HDRS-17 or the HAM-A

total scores between the tebideutorexant and placebo groups.[1] The safety profile of

tebideutorexant was consistent with previous studies, with no new safety concerns identified.
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Table 3: Phase 2a Clinical Trial Efficacy Results

Endpoint
Tebideutorexa
nt (135 mg)

Placebo
Least Squares
Mean
Difference (SE)

p-value

Change in

HDRS-17 Score
- - -0.67 (0.893) 0.2227

Change in HAM-

A Score
- - 0.23 (1.007) 0.5889

Data from the NCT04080752 clinical trial.[1]

Conclusion
Tebideutorexant, a selective OX1R antagonist, has been investigated as a potential treatment

for anxiety disorders based on a strong preclinical rationale. While early human studies using a

CO2 challenge model showed promising anxiolytic effects, a larger Phase 2a trial in patients

with MDD and anxious distress did not demonstrate a significant improvement in anxiety or

depressive symptoms compared to placebo. As of early 2025, further development of

tebideutorexant for anxiety and depressive disorders has not been reported. The findings from

the clinical development program of tebideutorexant provide valuable insights into the

therapeutic potential and challenges of targeting the orexin-1 receptor for the treatment of

anxiety-related conditions. Further research may be needed to identify specific patient

populations or anxiety disorder subtypes that may benefit from this mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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